Sodium 4-methyl-2-oxovalerate

Descripción

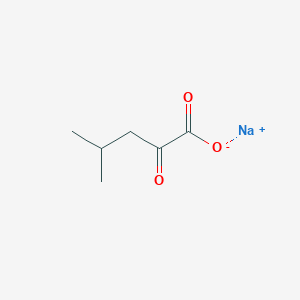

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

4502-00-5 |

|---|---|

Fórmula molecular |

C6H10NaO3 |

Peso molecular |

153.13 g/mol |

Nombre IUPAC |

sodium;4-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

Clave InChI |

NVPLKQSQRQOWCP-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C(=O)[O-].[Na+] |

SMILES isomérico |

CC(C)CC(=O)C(=O)[O-].[Na+] |

SMILES canónico |

CC(C)CC(=O)C(=O)O.[Na] |

Apariencia |

Assay:≥95%A crystalline solid |

Otros números CAS |

4502-00-5 |

Descripción física |

White powder; slight fruity aroma |

Números CAS relacionados |

816-66-0 (Parent) |

Solubilidad |

Soluble in water Soluble (in ethanol) |

Sinónimos |

2-Ketoisocaproic Acid Sodium Salt; 2-Oxo-4-methylpentanoic Acid Sodium Salt; 4-Methyl-2-oxopentanoic Acid Sodium Salt; Sodium 2-Ketoisocaproate; Sodium 4-methyl-2-oxopentanoate; Sodium 4-methyl-2-oxovalerate; Sodium α-Keto-isocaproate; Sodium α-Ketoi |

Origen del producto |

United States |

Metabolic Pathways and Regulation of Sodium 4 Methyl 2 Oxovalerate

Leucine (B10760876) Catabolism and Anabolism Intermediacy

Sodium 4-methyl-2-oxovalerate is intrinsically linked to the metabolic flux of leucine, serving as a key intermediate that connects its catabolic and anabolic pathways.

Role in Branched-Chain Amino Acid Degradation Pathways

The catabolism of leucine, along with the other BCAAs, isoleucine and valine, is a multi-step process. The initial and reversible step is the transfer of the amino group from leucine to an amino acceptor, a reaction that yields this compound. nih.govmdpi.com This transamination is a critical control point in BCAA degradation. mdpi.com Subsequently, this compound undergoes irreversible oxidative decarboxylation, a reaction catalyzed by the BCKDH complex, which commits the carbon skeleton of leucine to further breakdown. mdpi.comfrontiersin.org

Relationship with Leucine Biosynthesis

The biosynthesis of leucine involves a series of enzymatic reactions that ultimately produce the essential amino acid. In many organisms, the final step of this pathway is the transamination of this compound. mdpi.comyoutube.com This reaction, catalyzed by BCAT, is the reverse of the initial step in leucine catabolism. nih.gov The reversible nature of this transamination reaction underscores the central role of this compound as a direct precursor for leucine synthesis, allowing for the interconversion between the amino acid and its corresponding α-keto acid based on the metabolic needs of the cell. The pathway to synthesize this compound for leucine biosynthesis begins with α-ketoisovalerate, which undergoes a series of reactions including an aldol-like reaction with acetyl-CoA, hydrolysis, dehydration, hydration, oxidation, and finally decarboxylation to form α-ketoisocaproate. study.com

Enzymatic Transformations and Kinetic Parameters

The metabolic direction of this compound is governed by the precise and regulated actions of specific enzymes.

Branched-Chain Amino Acid Aminotransferase Catalysis

Branched-Chain Amino Acid Aminotransferases (BCATs) are enzymes that catalyze the reversible transamination of BCAAs to their corresponding α-keto acids. nih.gov In the context of leucine metabolism, BCAT facilitates the conversion of leucine to this compound and vice versa. nih.gov This reaction is crucial for both the initiation of leucine catabolism and the final step of its biosynthesis. nih.gov The activity of BCAT can be influenced by the concentration of its substrates; for instance, α-ketoisocaproate has been shown to stimulate BCAT activity in kidney and muscle tissue. nih.gov

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex Activity

The Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex is a multi-enzyme assembly located in the mitochondria that catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids, including this compound. frontiersin.orgwikipedia.orgalchetron.com This is a rate-limiting step in BCAA catabolism. frontiersin.org The BCKDH complex converts this compound into isovaleryl-CoA, which then enters further metabolic pathways for energy production or synthesis of other compounds. wikipedia.orgfrontiersin.org The activity of the BCKDH complex is tightly regulated, and its dysfunction leads to the accumulation of BCAAs and their corresponding α-keto acids, as seen in metabolic disorders like Maple Syrup Urine Disease. wikipedia.org

Substrate Specificity and Affinity in Enzymatic Reactions

Both BCAT and the BCKDH complex exhibit a degree of substrate specificity, acting on the α-keto acids derived from all three BCAAs. However, there are differences in their affinities for these substrates.

Branched-Chain Amino Acid Aminotransferase (BCAT): BCAT enzymes demonstrate broad specificity for branched-chain amino acids and their corresponding oxoacids. frontiersin.org Kinetic studies on BCAT from Thermoproteus tenax have provided specific parameters for its interaction with various branched-chain oxoacids.

Below is an interactive table detailing the kinetic parameters of Branched-Chain Amino Acid Aminotransferase from Thermoproteus tenax for different substrates.

| Substrate | Vmax (U/mg) | Km (mM) | Ki (mM) |

| 4-methyl-2-oxovalerate | 0.62 ± 0.03 | 0.043 ± 0.006 | 2.08 ± 0.3 |

| 3-methyl-2-oxobutanoic acid | 0.91 ± 0.05 | 0.041 ± 0.000 | 5.2 ± 0.9 |

| 3-methyl-2-oxopentanoic acid | 0.379 ± 0.02 | 0.016 ± 0.000 | 1.49 ± 0.34 |

| Data derived from studies on the enzyme from Thermoproteus tenax. frontiersin.org |

Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex: The BCKDH complex also has a relatively broad substrate specificity, capable of oxidizing the α-keto acids derived from all three BCAAs. wikipedia.orgalchetron.com While specific comparative kinetic data can vary between species and tissues, the complex is known to act on α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate. wikipedia.orgalchetron.com Furthermore, it can oxidize other α-keto acids such as 4-methylthio-2-oxobutyrate and 2-oxobutyrate at comparable rates and with similar Km values as its primary branched-chain substrates. wikipedia.orgalchetron.com Allosteric inhibition of the BCKDH kinase by α-ketoisocaproate, in particular, serves as a mechanism to promote the catabolism of excess leucine. researchgate.net

Below is an interactive table summarizing the substrates of the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex.

| Substrate | Converted To |

| alpha-ketoisocaproate | Isovaleryl-CoA |

| alpha-keto-beta-methylvalerate | α-Methylbutyryl-CoA |

| alpha-ketoisovalerate | Isobutyryl-CoA |

| This table reflects the primary substrates and products of the BCKDH complex in animal tissues. wikipedia.orgalchetron.com |

Decarboxylation Mechanisms and Acyl-CoA Derivatives Formation

The primary catabolic fate of this compound within the mitochondria is its irreversible oxidative decarboxylation to isovaleryl-CoA. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a multi-enzyme complex located on the inner mitochondrial membrane. The BCKDC is a member of the α-ketoacid dehydrogenase complex family, which also includes the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.

The BCKDC catalyzes this reaction through a series of coordinated steps involving three main enzymatic components:

E1 (α2β2 tetramer): A thiamine-dependent decarboxylase that binds to the α-ketoacid and releases carbon dioxide.

E2: A lipoate-dependent dihydrolipoyl transacylase that transfers the resulting acyl group to coenzyme A (CoA), forming the corresponding acyl-CoA derivative. researchgate.net

E3: A FAD-dependent dihydrolipoyl dehydrogenase that reoxidizes the lipoamide cofactor of E2, transferring electrons to NAD+ to form NADH. researchgate.net

Specifically for this compound, this process results in the formation of isovaleryl-CoA. nih.govresearchgate.netmdpi.com The activity of the BCKDC is tightly regulated by a phosphorylation/dephosphorylation cycle, with a dedicated kinase (BCKDK) that inactivates the complex and a phosphatase (PPM1K) that activates it. researchgate.netnih.gov This regulation ensures that the breakdown of branched-chain amino acids is matched to the metabolic needs of the cell.

Interconnections with Central Energy Metabolism

The metabolic products of this compound catabolism are directly integrated into central energy-producing pathways, most notably the tricarboxylic acid (TCA) cycle.

Contribution to the Tricarboxylic Acid Cycle (TCA Cycle)

The isovaleryl-CoA generated from the decarboxylation of α-ketoisocaproate undergoes further oxidation to ultimately produce acetyl-CoA and acetoacetate. researchgate.netmdpi.com Acetyl-CoA can then enter the TCA cycle by condensing with oxaloacetate to form citrate, a key step in cellular respiration for the production of ATP. In this way, the carbon skeleton of leucine, via its ketoacid, contributes directly to the cellular energy pool.

Pyruvate Transport Inhibition in Cellular Energetics

High concentrations of branched-chain α-keto acids, including α-ketoisocaproate, have been shown to impact pyruvate metabolism. Studies have indicated that α-ketoisocaproate can inhibit the oxidation of pyruvate. nih.gov This inhibition may occur at the level of the pyruvate dehydrogenase complex (PDC), the enzyme complex responsible for converting pyruvate to acetyl-CoA. nih.gov While direct inhibition of the mitochondrial pyruvate carrier (MPC) by α-ketoisocaproate is an area of ongoing investigation, the functional consequence of reduced pyruvate entry into the TCA cycle is a shift in substrate utilization for mitochondrial respiration. researchgate.net This can lead to an increased reliance on other fuel sources, such as fatty acids and other amino acids, to maintain cellular energy homeostasis.

Cellular Signaling and Physiological Responses Modulated by Alpha-Ketoisocaproate

Beyond its role in energy metabolism, α-ketoisocaproate acts as a signaling molecule, influencing key cellular pathways that regulate metabolic homeostasis and cell survival.

Influence on Pancreatic Islet Metabolism and Insulin (B600854) Secretion Mechanisms

Alpha-ketoisocaproate is a potent secretagogue of insulin from pancreatic β-cells. Its metabolism within the islets leads to an increase in the ATP/ADP ratio, which is a primary trigger for insulin release. The metabolism of α-ketoisocaproate in β-cell mitochondria, particularly its ability to generate α-ketoglutarate through transamination, is thought to be a key component of its insulinogenic effect. nih.gov It has been proposed that α-ketoisocaproate stimulates insulin release through its own catabolism and by being transaminated back to leucine, which in turn can allosterically activate glutamate (B1630785) dehydrogenase, further enhancing mitochondrial metabolism.

| Study Finding | Organism/Cell Type | Effect of Alpha-Ketoisocaproate | Reference |

| Potent stimulator of insulin secretion | Isolated pancreatic islets | Increased insulin release | nih.gov |

| Requires transamination for ATP production | Isolated β-cell mitochondria | Stimulates ATP production in the presence of glutamate or glutamine | nih.gov |

| Allosteric activation of glutamate dehydrogenase | Pancreatic β-cells | Contributes to insulin secretion by increasing α-ketoglutarate | nih.gov |

Impact on mTOR and Autophagy Signaling Cascades

Recent research has highlighted a role for α-ketoisocaproate in modulating the mechanistic target of rapamycin (mTOR) and autophagy signaling pathways. Studies have shown that α-ketoisocaproate treatment can lead to the phosphorylation and activation of mTOR. nih.gov The mTOR complex 1 (mTORC1) is a central regulator of cell growth and proliferation and a potent inhibitor of autophagy, the cellular process for degrading and recycling damaged organelles and proteins.

The activation of mTORC1 by α-ketoisocaproate has been linked to an impairment of autophagy. nih.gov This is characterized by a reduction in the conversion of LC3-I to LC3-II and the degradation of p62, both of which are key markers of autophagic flux. nih.gov The inhibition of mTOR, for instance by rapamycin, has been shown to mitigate the effects of α-ketoisocaproate on lipogenesis and endoplasmic reticulum stress, suggesting that the mTOR pathway is a critical mediator of these cellular responses. nih.gov

mTORC1 exerts its inhibitory effect on autophagy primarily through the phosphorylation of key proteins in the autophagy initiation complex, including Unc-51 like autophagy activating kinase 1 (ULK1). Phosphorylation of ULK1 by mTORC1 prevents its activation and the subsequent recruitment of other autophagy-related proteins. Furthermore, mTORC1 can phosphorylate and inhibit the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression. By preventing TFEB from entering the nucleus, mTORC1 effectively shuts down the expression of genes necessary for the autophagic process. Therefore, by activating mTORC1, α-ketoisocaproate can indirectly suppress autophagy through the modulation of ULK1 and TFEB activity.

| Cellular Process | Key Molecules | Effect of Alpha-Ketoisocaproate | Reference |

| mTOR Signaling | mTOR | Increased phosphorylation (activation) | nih.gov |

| Autophagy | LC3 conversion, p62 degradation | Reduced (impaired autophagy) | nih.gov |

| Autophagy Regulation | ULK1, TFEB | Indirect inhibition via mTORC1 activation | mdpi.comelsevierpure.com |

Regulation of Glucose Transport in Skeletal Muscle Cells

This compound, also known as α-ketoisocaproate (KIC), a metabolite of the branched-chain amino acid leucine, has been identified as a modulator of glucose transport in skeletal muscle cells. nih.govconsensus.appphysiology.org Research indicates that elevated levels of KIC are associated with insulin resistance. physiology.orgnih.govcncb.ac.cn

Studies conducted on L6 myotubes, a model for skeletal muscle cells, have demonstrated that KIC can suppress insulin-stimulated glucose transport. physiology.orgnih.gov Specifically, the presence of KIC was found to inhibit this process by 34%. physiology.orgnih.govcncb.ac.cn This inhibitory effect is linked to the mTORC1 signaling pathway. physiology.orgnih.govcncb.ac.cn

The mechanism behind KIC's impact on glucose transport is dependent on the enzyme branched-chain aminotransferase 2 (BCAT2). physiology.orgnih.gov BCAT2 is responsible for the reversible transamination of KIC back to leucine. physiology.orgnih.gov When BCAT2 is depleted in cells, the suppressive effect of KIC on insulin-stimulated glucose transport is nullified. physiology.orgnih.gov This suggests that the modulation of glucose metabolism by KIC is likely a result of its conversion back to leucine. physiology.orgnih.gov

While KIC itself can influence muscle glucose metabolism, its effects are intricately tied to its relationship with leucine. physiology.org Therefore, managing the availability of leucine to skeletal muscle may be a more critical factor in addressing insulin resistance. physiology.org

Table 1: Effect of this compound on Insulin-Stimulated Glucose Transport in Skeletal Muscle Cells

| Compound | Effect on Insulin-Stimulated Glucose Transport | Key Enzyme Involved | Signaling Pathway |

|---|---|---|---|

| This compound (KIC) | Suppression by 34% | Branched-chain aminotransferase 2 (BCAT2) | mTORC1 |

Synthetic Strategies and Production for Research Applications

Biochemical Production and Isolation from Biological Systems

Biochemical routes leverage natural metabolic pathways in various organisms to generate 4-methyl-2-oxovalerate, the conjugate acid of the sodium salt. This can involve harnessing its endogenous formation in animal models or utilizing engineered microbial systems for targeted production.

Endogenous Formation in Human and Animal Models

In human and animal physiology, 4-methyl-2-oxovaleric acid, also known as α-Ketoisocaproic acid (α-KIC), is a naturally occurring intermediate in the metabolic pathway of the essential amino acid L-leucine. wikipedia.org Its formation is the initial and reversible step in leucine (B10760876) catabolism, catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT). This enzyme facilitates the transfer of the amino group from L-leucine to α-ketoglutarate, yielding α-KIC and glutamate (B1630785). wikipedia.org

This metabolic process is significant in various tissues. In skeletal muscle, the degradation of L-leucine to α-KIC contributes to the local synthesis of other amino acids, such as alanine (B10760859) and glutamate. wikipedia.org In the liver, α-KIC is a versatile precursor that can be converted into several important molecules, including cholesterol, acetyl-CoA, and isovaleryl-CoA, with the latter being the primary subsequent product in the pathway. wikipedia.orgrupahealth.com Furthermore, α-KIC is released by astrocytes and can be taken up by neurons, where it is reaminated back to leucine. selleckchem.com

The compound's central role in metabolism is highlighted in certain metabolic disorders. In Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase complex (BCKDC) prevents the further breakdown of α-KIC and other branched-chain keto acids, leading to their accumulation in the body. wikipedia.orgrupahealth.com

Table 1: Endogenous Production of 4-Methyl-2-oxovaleric acid

| Process | Key Enzyme | Primary Tissues | Precursor | Product | Metabolic Significance |

|---|---|---|---|---|---|

| Leucine Catabolism | Branched-chain amino acid aminotransferase (BCAT) | Skeletal Muscle, Liver, Brain (Astrocytes) | L-Leucine | 4-Methyl-2-oxovaleric acid (α-KIC) | Intermediate in amino acid degradation; precursor for acetyl-CoA, cholesterol, and isovaleryl-CoA. wikipedia.orgrupahealth.com |

Microbial Synthesis Pathways (e.g., E. coli)

The bacterium Escherichia coli serves as a robust platform for the biotechnological production of 4-methyl-2-oxovalerate. The compound is a natural intermediate in the biosynthetic pathway of leucine, making E. coli an ideal candidate for metabolic engineering to enhance its production. nih.gov Native microbial synthesis pathways, particularly the 2-keto acid pathways, can be strategically manipulated to increase the flux towards desired keto-acid intermediates and cause them to accumulate. nih.govsigmaaldrich.com

Metabolic engineering strategies focus on redirecting carbon flow and eliminating competing pathways. researchgate.net By overexpressing key enzymes in the leucine biosynthesis pathway and deleting genes for competing reactions, the cellular machinery can be harnessed for the overproduction of 4-methyl-2-oxovalerate from simple carbon sources like glucose. nih.govresearchgate.net Engineered strains of E. coli have been successfully developed to produce not only 4-methyl-2-oxovalerate but also other valuable chemicals derived from 2-keto acid intermediates. nih.gov

Table 2: Microbial Production of 4-Methyl-2-oxovalerate in Engineered E. coli

| Metabolic Pathway | Key Intermediate | Engineering Strategy | Objective |

|---|---|---|---|

| Leucine Biosynthesis | 4-Methyl-2-oxovalerate | Overexpression of pathway-specific genes (e.g., leuABCD). researchgate.net | Increase synthesis of the target keto acid. |

| Central Metabolism | 2-Keto acid precursors | Deletion of genes for competing metabolic pathways. researchgate.net | Redirect carbon flux towards the desired product. |

| Amino Acid Catabolism | 4-Methyl-2-oxovalerate | Introduction of heterologous enzymes (e.g., 2-keto-acid decarboxylases) for downstream product synthesis. nih.govnih.gov | Demonstrates the potential to accumulate the keto acid precursor. |

Chemical Synthesis Methodologies for Sodium 4-methyl-2-oxovalerate

Direct chemical synthesis provides a controlled and scalable alternative to biochemical production for obtaining high-purity this compound for research and commercial applications.

Neutralization Reactions for Alpha-Keto Acid Salt Formation

The formation of this compound from its corresponding acid is a straightforward acid-base neutralization reaction. thoughtco.com In this process, 4-methyl-2-oxovaleric acid, which contains a carboxylic acid functional group (-COOH), reacts with a suitable sodium-containing base, such as sodium hydroxide (NaOH). youtube.com

The reaction involves the transfer of a proton (H⁺) from the carboxylic acid group to the hydroxide ion (OH⁻) of the base, resulting in the formation of water (H₂O). The remaining components, the negatively charged 4-methyl-2-oxovalerate anion and the positively charged sodium cation (Na⁺), form the stable ionic salt, this compound. youtube.com This reaction is typically carried out in an aqueous solution and proceeds to completion. thoughtco.com The resulting salt can then be isolated, often by crystallization, to yield a solid powder. google.com

Reaction: (CH₃)₂CHCH₂COCOOH (4-Methyl-2-oxovaleric acid) + NaOH (Sodium Hydroxide) → (CH₃)₂CHCH₂COCOONa (this compound) + H₂O (Water)

Electrochemical Approaches for Alpha-Keto Acid Generation from Alpha-Hydroxyl Acids

Electrochemical synthesis represents a modern and environmentally friendly approach for producing α-keto acids. mdpi.com This method utilizes the anodic oxidation of a corresponding α-hydroxyl acid to generate the desired α-keto acid. mdpi.comrsc.org For the synthesis of 4-methyl-2-oxovaleric acid, the precursor is 2-hydroxy-4-methylvaleric acid. ebi.ac.uk

The process involves a two-electron oxidation that selectively converts the hydroxyl group (-CHOH) at the alpha-carbon position into a keto group (C=O). rsc.org This transformation can be achieved with high efficiency and selectivity, offering a green alternative to traditional chemical oxidation methods that often require harsh reagents. mdpi.comresearchgate.net The resulting 4-methyl-2-oxovaleric acid can then be converted to its sodium salt via the neutralization reaction described previously.

Table 3: Overview of Electrochemical Synthesis of α-Keto Acids

| Method | Starting Material | Key Transformation | Advantages |

|---|---|---|---|

| Anodic Oxidation | α-Hydroxyl Acids (e.g., 2-hydroxy-4-methylvaleric acid) | Oxidation of a secondary alcohol to a ketone. | High selectivity, operational simplicity, environmental compatibility, avoids harsh chemical oxidants. mdpi.comrsc.org |

Preparation of Isotope-Labelled Analogues for Advanced Research

Isotopically labeled analogues of this compound are indispensable tools in metabolic research and structural biology, particularly for nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These compounds contain heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), at specific positions, allowing researchers to trace the metabolic fate of the molecule or to probe protein structures.

Labeled this compound can be used as a metabolic precursor in cell cultures or cell-free protein synthesis systems to produce proteins with selectively labeled leucine residues. nih.govnih.gov This specific labeling is crucial for simplifying complex NMR spectra of large proteins, enabling the study of their structure, dynamics, and interactions. rsc.org

A variety of labeled versions of the compound are commercially available, featuring different isotope incorporation patterns to suit diverse research needs.

Table 4: Examples of Commercially Available Isotope-Labelled this compound Analogues

| Compound Name | Isotopic Label | Application |

|---|---|---|

| α-Ketoisocaproic acid, sodium salt (1-¹³C) | ¹³C at the C1 carboxyl carbon | Metabolic flux analysis, Biomolecular NMR. isotope.com |

| α-Ketoisocaproic acid, sodium salt (¹³C₆) | ¹³C at all six carbon positions | Metabolomics, MS/MS Standards. eurisotop.com |

| 4-Methyl-2-oxovalerate | Used as a precursor for ¹³C-labeled Leucine | Selective labeling of proteins for NMR studies. nih.govnih.gov |

Deuterium-Labelled this compound Synthesis

The synthesis of deuterium-labeled this compound often involves introducing deuterium atoms at specific positions within the molecule to probe various biochemical processes. Common strategies include deuteration at the methyl groups or along the carbon backbone. While specific detailed synthetic protocols for various deuterated isotopologues of this compound are often proprietary or described in specialized literature, the general approaches can be inferred from established methods for isotopic labeling.

One common method for introducing deuterium is through H-D exchange reactions catalyzed by metals such as palladium. These reactions typically utilize deuterium oxide (D₂O) as the deuterium source. For instance, a general method for the deuteration of α-keto acids might involve the use of a palladium catalyst on a solid support (e.g., carbon) in the presence of D₂O. The catalyst facilitates the exchange of protons for deuterons at specific, often activated, positions on the molecule. The exact conditions, such as temperature and pressure, would be optimized to achieve the desired level of deuteration at specific sites.

Another approach involves the use of deuterated starting materials in a multi-step chemical synthesis. For example, to synthesize 4-methyl-2-oxovalerate with deuterated methyl groups, one could start with an isotopically labeled isobutyl precursor. The specific synthetic route would then build the α-keto acid functionality onto this labeled fragment.

The table below summarizes some of the commercially available deuterium-labeled this compound isotopologues, which are indicative of the types of labeled compounds used in research.

Deuterium-Labelled this compound Isotopologues

| Labeled Compound | Isotopic Purity | Notes |

|---|---|---|

| This compound-d₃ (methyl-d₃) | >98% | Deuterium on one of the isopropyl methyl groups. |

Carbon-13-Labelled this compound Synthesis

Carbon-13 labeling of this compound is crucial for nuclear magnetic resonance (NMR) based studies of protein structure and metabolism. The synthesis of ¹³C-labeled α-keto acids can be achieved through various chemical routes, often starting with commercially available ¹³C-labeled precursors.

A common strategy involves the use of ¹³C-labeled building blocks in a convergent synthesis. For example, to label the carboxyl carbon (C1), one might employ a reaction sequence that introduces a ¹³C-labeled cyanide or carbon dioxide molecule at a late stage of the synthesis. For labeling at other positions, such as the keto-carbon (C2) or within the isobutyl chain, the synthesis would need to be designed to incorporate ¹³C-labeled synthons at the appropriate steps.

For instance, the synthesis of [1-¹³C]-4-methyl-2-oxovaleric acid could potentially be achieved by reacting an appropriate isovaleryl derivative with a ¹³C-labeled cyanide, followed by hydrolysis. The resulting α-hydroxynitrile could then be oxidized to the desired α-keto acid. The sodium salt is then readily prepared by neutralization with a sodium base.

Alternatively, biosynthetic approaches can be employed where microorganisms are fed with ¹³C-labeled precursors, such as [¹³C]-glucose or specific ¹³C-labeled amino acids. The target molecule, this compound, can then be isolated from the fermentation broth. However, for specific labeling patterns, chemical synthesis often provides better control and higher isotopic purity.

Below is a table of some commercially available carbon-13-labeled this compound isotopologues.

Carbon-13-Labelled this compound Isotopologues

| Labeled Compound | Isotopic Purity | Notes |

|---|---|---|

| This compound-1-¹³C | 99% | Labeled at the carboxyl carbon. |

| This compound-2-¹³C | 99% | Labeled at the keto carbon. |

| This compound-1,2-¹³C₂ | 99% | Labeled at both the carboxyl and keto carbons. |

These isotopically labeled compounds are invaluable tools for researchers, enabling detailed investigations into metabolic fluxes, enzyme mechanisms, and the structural biology of protein-ligand interactions. The continued development of efficient and specific synthetic strategies for their production is therefore a key area of chemical research.

Advanced Analytical Methodologies in Sodium 4 Methyl 2 Oxovalerate Research

Isotopic Tracer Studies and Fluxomics

Isotopic labeling involves the use of molecules in which one or more atoms have been replaced by a less common isotope, such as carbon-13 (¹³C) in place of the naturally abundant carbon-12 (¹²C). These labeled compounds are biochemically similar to their unlabeled counterparts and can be traced as they move through metabolic pathways. This allows researchers to map the flow of atoms and quantify the rates of metabolic reactions, a field known as metabolic flux analysis (MFA).

Application of Stable Isotope Tracers in Metabolic Flux Analysis

Stable isotope tracers, particularly ¹³C-labeled sodium 4-methyl-2-oxovalerate, are instrumental in elucidating the in vivo kinetics of BCAA metabolism. A prominent technique in this area is the use of hyperpolarized [1-¹³C]ketoisocaproate ([1-¹³C]KIC) in conjunction with magnetic resonance spectroscopy (MRS). Hyperpolarization dramatically increases the sensitivity of MRS, enabling real-time, non-invasive monitoring of metabolic fluxes. nih.gov

When hyperpolarized [1-¹³C]KIC is introduced into a biological system, its conversion to [1-¹³C]leucine is catalyzed by branched-chain amino acid transferase (BCAT). nih.gov By tracking the appearance of the [1-¹³C]leucine signal over time, researchers can directly measure the metabolic flux through this enzymatic step. nih.gov This approach has been particularly valuable in studying BCAA metabolism in tumors and in the brain, where altered BCAT activity has been implicated in disease processes. nih.govnih.gov

Research has demonstrated the ability to detect signals from hyperpolarized [1-¹³C]KIC and its product, [1-¹³C]leucine, within seconds of administration in vivo. nih.gov The temporal dynamics of these signals provide a direct measure of BCAT activity.

Dynamic In Vivo Conversion of Hyperpolarized [1-¹³C]KIC to [1-¹³C]Leucine

This table illustrates the typical time course for the detection of hyperpolarized ¹³C signals after the injection of [1-¹³C]KIC in a rat brain study, reflecting BCAT activity.

| Metabolite | Time to Maximum Signal (seconds post-injection) | Primary Enzyme Monitored | Reference |

|---|---|---|---|

| [1-¹³C]Leucine | 20 - 35 | Branched-Chain Amino Acid Transferase (BCAT) | nih.gov |

| [1-¹³C]Lactate (from co-administered [1-¹³C]pyruvate) | 20 - 35 | Lactate Dehydrogenase (LDH) | nih.gov |

| [1-¹³C]Alanine (from co-administered [1-¹³C]pyruvate) | 20 - 35 | Alanine (B10760859) Transaminase (ALT) | nih.gov |

| ¹³C-Bicarbonate (from co-administered [1-¹³C]pyruvate) | 20 - 35 | Pyruvate Dehydrogenase (PDH) | nih.gov |

Use as Internal Standards in Quantitative Clinical Research

In quantitative clinical research, accuracy and precision are paramount. Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique that utilizes stable isotope-labeled compounds as internal standards to achieve high levels of accuracy. The principle of IDMS relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same variations during sample preparation, extraction, and analysis, thereby correcting for potential errors and matrix effects.

Isotopically labeled this compound, such as ¹³C-labeled KIC, serves as an ideal internal standard for the quantification of endogenous KIC and other branched-chain keto acids (BCKAs) in biological matrices like plasma, serum, and tissue. The distinct mass difference between the labeled internal standard and the unlabeled analyte allows for their simultaneous but separate detection by mass spectrometry.

Several validated methods have been developed for the quantification of BCKAs using isotopically labeled internal standards. For instance, a sensitive ultra-fast liquid chromatography-mass spectrometry (UFLC-MS) method has been established for the accurate determination of BCKAs in tissues. nih.gov This method demonstrates excellent linearity over a wide concentration range and achieves low limits of detection and quantification. nih.gov Similarly, a high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS) method has been validated for the determination of BCKAs in serum and muscle samples, also employing a ¹³C-labeled internal standard. nih.gov

Method Validation Parameters for the Quantification of α-Ketoisocaproate (KIC) Using ¹³C-Labeled Internal Standards

This table summarizes the performance characteristics of two different mass spectrometry-based methods that utilize a ¹³C-labeled internal standard for the quantification of KIC and other branched-chain keto acids.

| Parameter | UFLC-MS Method | HPLC-Q-TOF/MS Method |

|---|---|---|

| Linearity (r²) | 0.999 | > 0.998 |

| Linear Range | 7.8 - 32,000 nM | 0.1 - 100 µmol/L |

| Limit of Detection (LOD) | 5 nM (0.02 nmol/g tissue) | Not explicitly stated for KIC |

| Limit of Quantification (LOQ) | 15 nM (0.06 nmol/g tissue) | 0.06 - 0.23 µmol/L (serum) |

| Recovery (%) | Not explicitly stated | 78.4 - 114.3 |

| Precision (RSD %) | Not explicitly stated | < 9.7 |

| Reference | nih.gov | nih.gov |

Physiological and Pathophysiological Research Involving Sodium 4 Methyl 2 Oxovalerate

Research in Inborn Errors of Metabolism

Role in Maple Syrup Urine Disease (MSUD) Pathophysiology

Maple Syrup Urine Disease (MSUD) is an autosomal recessive inborn error of metabolism characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKAD) complex. wikipedia.orgmedscape.comnih.govnih.govmhmedical.comencyclopedia.pubbredagenetics.com This enzymatic deficiency disrupts the normal breakdown of the branched-chain amino acids leucine (B10760876), isoleucine, and valine, leading to the accumulation of both the BCAAs and their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids and tissues. medscape.comnih.govnih.govmhmedical.comencyclopedia.pub Sodium 4-methyl-2-oxovalerate, the keto acid of leucine, is one of the principal accumulating metabolites and is considered a major contributor to the pathophysiology of MSUD. researchgate.netresearchgate.net

The accumulation of these metabolites, particularly leucine and α-ketoisocaproate, is associated with the characteristic maple syrup odor of the urine and cerumen in affected individuals and is central to the acute and chronic neurological damage seen in the disease. wikipedia.orgmedscape.comnih.gov The neurotoxicity is a hallmark of MSUD, with acute episodes of encephalopathy, seizures, and cerebral edema being life-threatening complications. researchgate.netnewenglandconsortium.org Chronic neurological consequences can include developmental delay, intellectual disability, and psychiatric symptoms. researchgate.netresearchgate.net The presence of alloisoleucine, a metabolite of isoleucine, is also a diagnostic marker for MSUD. mhmedical.com

Clinical Manifestations of Maple Syrup Urine Disease (MSUD)

| Clinical Feature | Description | Associated Metabolites |

|---|---|---|

| Maple Syrup Odor | Distinctive sweet odor in urine and earwax. wikipedia.orgmedscape.com | Accumulated branched-chain α-keto acids. |

| Acute Encephalopathy | Episodes of altered mental status, lethargy, and coma. medscape.comresearchgate.net | Leucine, α-ketoisocaproate. researchgate.net |

| Seizures | Common during acute metabolic decompensation. researchgate.net | Leucine, α-ketoisocaproate. researchgate.net |

| Cerebral Edema | Swelling of the brain, a life-threatening complication. researchgate.netnewenglandconsortium.org | Leucine. nih.gov |

| Developmental Delay | Chronic neurological consequence of untreated or poorly managed MSUD. researchgate.net | Leucine, α-ketoisocaproate. researchgate.net |

Investigation of Branched-Chain Alpha-Keto Acid Accumulation Effects

The accumulation of branched-chain α-keto acids, including this compound, is a primary focus of research into the mechanisms of cellular damage in MSUD. rupahealth.com High levels of these metabolites are believed to exert their toxic effects through several mechanisms, including oxidative stress and mitochondrial dysfunction. nih.gov

Studies have demonstrated that α-ketoisocaproate can induce the production of reactive oxygen species (ROS) and impair the function of the mitochondrial respiratory chain in neuronal cells. researchgate.netnih.govcaymanchem.comproquest.com This leads to a state of oxidative stress, where there is an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects. nih.gov The resulting cellular damage is thought to contribute significantly to the neurodegeneration observed in MSUD patients. nih.gov Research has identified markers of lipid, protein, and DNA oxidative damage in MSUD, further supporting the role of oxidative stress in the disease's pathophysiology. nih.gov

Studies in Metabolic Homeostasis and Disease Models

Research on Insulin (B600854) Resistance and Diabetes Mellitus

Elevated levels of branched-chain amino acids and their metabolites, including α-ketoisocaproate, have been associated with insulin resistance and an increased risk for type 2 diabetes. nih.gov Research in this area has explored the direct effects of α-ketoisocaproate on insulin signaling and glucose metabolism.

Studies in animal models have shown that α-ketoisocaproate can stimulate insulin secretion from pancreatic islets. physiology.orgnih.govphysiology.org However, this effect can be strain-dependent, with islets from diabetes-susceptible mice exhibiting a hyper-secretory response to α-ketoisocaproate. physiology.orgnih.govphysiology.org This hyperinsulinemia may be a compensatory response to underlying insulin resistance. nih.govphysiology.org In skeletal muscle cells, α-ketoisocaproate has been shown to suppress insulin-stimulated glucose transport, an effect that is dependent on its conversion back to leucine. nih.gov This suggests a complex interplay between leucine and its keto acid in modulating insulin sensitivity in peripheral tissues.

Effects of α-Ketoisocaproate on Insulin and Glucose Metabolism

| Biological System | Observed Effect | Potential Implication |

|---|---|---|

| Pancreatic Islets | Stimulation of insulin secretion, with hyper-responsiveness in diabetes-susceptible models. physiology.orgnih.govphysiology.org | Contributes to hyperinsulinemia associated with insulin resistance. nih.govphysiology.org |

| Skeletal Muscle Cells | Suppression of insulin-stimulated glucose transport. nih.gov | May contribute to peripheral insulin resistance. |

Lipid Metabolism and Adipocyte Function Research

Research has also investigated the role of this compound in lipid metabolism and the function of adipocytes (fat cells). Studies using murine preadipocytes have shown that α-ketoisocaproate can promote the accumulation of lipids and the expression of proteins involved in lipogenesis (the formation of fat). nih.gov This effect was linked to the induction of endoplasmic reticulum (ER) stress and the impairment of autophagy, a cellular process for degrading and recycling cellular components. nih.gov

Furthermore, research in growing pigs has demonstrated that dietary supplementation with α-ketoisocaproate can influence the fatty acid composition and the expression of genes related to lipid metabolism in skeletal muscle. nih.gov These findings suggest that α-ketoisocaproate can directly impact lipid handling in different tissues, which may have implications for conditions such as obesity and metabolic syndrome.

Neurobiological and Neurometabolic Research

The neurotoxic effects of this compound are a central aspect of its research profile, primarily in the context of MSUD. researchgate.net The accumulation of this keto acid in the brain is believed to be a key driver of the neurological symptoms seen in the disease. researchgate.netresearchgate.net

In vitro studies using cultured rat neurons have shown that α-ketoisocaproate can reversibly reduce or block spontaneous neuronal network activity in a dose-dependent manner. nih.gov This suggests that high concentrations of this metabolite can disrupt normal communication between brain cells. The proposed mechanism for this acute neuronal dysfunction is an imbalance in presynaptic neurotransmitter concentrations or their release. nih.gov

Further research has elucidated the impact of α-ketoisocaproate on neuronal energy metabolism. In vivo and in vitro studies have demonstrated that α-ketoisocaproate can impair mitochondrial function in the hippocampus, a brain region critical for learning and memory. nih.govproquest.com This impairment includes reduced activity of mitochondrial respiratory chain complexes and an increase in the production of reactive species, leading to oxidative stress and neuronal damage. nih.govcaymanchem.comproquest.com

Neurobiological Effects of α-Ketoisocaproate Accumulation

| Neurological System/Process | Observed Effect | Potential Consequence |

|---|---|---|

| Neuronal Network Activity | Reversible reduction or blockage of spontaneous activity. nih.gov | Acute encephalopathy and disruption of brain function. |

| Mitochondrial Function | Decreased activity of respiratory chain complexes. nih.govcaymanchem.comproquest.com | Impaired energy metabolism and neuronal cell death. |

| Oxidative Stress | Increased production of reactive oxygen species. nih.govcaymanchem.comproquest.com | Neuronal damage and neurodegeneration. nih.gov |

| Neurotransmitter Balance | Imbalance in presynaptic glutamatergic/GABAergic neurotransmitters. nih.gov | Disrupted synaptic transmission and neurological symptoms. |

Investigation of Brain Ketometabolism and Traumatic Brain Injury

Research into the metabolic consequences of traumatic brain injury (TBI) has identified 4-methyl-2-oxovaleric acid, the keto acid of leucine, as a significant metabolite in cerebral microdialysis fluids. A study involving 38 severe TBI patients revealed two distinct brain metabolic states, characterized by changes in key metabolites. mums.ac.ir In one of these metabolic states, 4-methyl-2-oxovaleric acid was found to be significantly higher. mums.ac.ir

This metabolic signature, including elevated 4-methyl-2-oxovaleric acid, was closely linked to ketometabolism and associated with patient outcomes. mums.ac.ir The identification of these metabolic patterns suggests that monitoring compounds like 4-methyl-2-oxovalerate could potentially aid in predicting both short-term treatment needs and long-term recovery in TBI patients. mums.ac.ir Ketogenic diets, which can influence the levels of ketone bodies and related metabolites, have been shown to have neuroprotective effects in acute brain injury, and their feasibility in adult TBI patients is under investigation. nih.gov

| Metabolite | Significance in TBI Study |

|---|---|

| 4-methyl-2-oxovaleric acid | Significantly higher in one of two characteristic brain metabolic states post-TBI. mums.ac.ir |

| Valine | Identified as a key metabolite distinguishing brain metabolic states. mums.ac.ir |

| 2-ketoisovaleric acid (2-KIV) | Contributed to the characterization of the two brain metabolic states. mums.ac.ir |

| Tyrosine | One of the key metabolites associated with changes between metabolic states. mums.ac.ir |

Neurotoxicological Mechanisms and Implications

While this compound itself is a key intermediate in leucine metabolism, its accumulation is associated with neurotoxic effects, primarily studied in the context of Maple Syrup Urine Disease (MSUD). wikipedia.orgrupahealth.com MSUD is a genetic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase complex, leading to the buildup of branched-chain amino acids and their corresponding keto acids, including 4-methyl-2-oxovalerate (also known as α-ketoisocaproic acid or KIC). wikipedia.orgrupahealth.comnih.gov

KIC is considered a primary neurotoxic metabolite in MSUD, with its elevated concentrations linked to the onset of neurological symptoms. nih.govresearchgate.net Research indicates that KIC induces neurotoxicity by impairing mitochondrial function. nih.govresearchgate.netproquest.com Studies using rat hippocampus and neuronal cell lines have demonstrated that KIC administration leads to:

Reduced activity of mitochondrial respiratory chain complexes , specifically complex I and complex II-III. caymanchem.com

Increased production of reactive oxygen species (ROS) , leading to oxidative stress. nih.govproquest.comcaymanchem.com

Impairment of mitochondrial energy homeostasis . researchgate.net

Musculoskeletal System Research

Studies on Skeletal Muscle Protein Synthesis and Degradation

This compound, as the keto-analogue of leucine (α-ketoisocaproic acid, KIC), plays a significant role in muscle protein metabolism. wikipedia.orgrupahealth.com Research has shown a correlation between KIC and the regulation of skeletal muscle protein synthesis and breakdown. wikipedia.orgcaringsunshine.com It is considered an anti-catabolic agent, helping to shift the balance from a muscle-wasting state to a muscle-building one. ecahealthcareusa.com

A key mechanism through which KIC exerts its anti-atrophic effects is by targeting myostatin, a negative regulator of muscle growth. nih.gov In models of cancer-associated cachexia, KIC supplementation was found to:

Suppress the expression of myostatin. nih.gov

Reduce the expression of the E3 ubiquitin ligases MuRF1 and MAFbx, which are critical components in the muscle protein degradation pathway. nih.gov

Restore the phosphorylation of the Akt-FoxO3a signaling pathway, which helps prevent muscle atrophy. nih.gov

These findings suggest that KIC can attenuate muscle atrophy by modulating key pathways involved in both protein synthesis and proteolysis. nih.gov The efficiency of KIC utilization for protein synthesis has been shown to be dependent on dietary protein intake and is increased in conditions such as chronic uremia. nih.govnih.gov

| Target Molecule/Pathway | Effect of KIC | Outcome |

|---|---|---|

| Myostatin | Suppresses mRNA expression. nih.gov | Reduces negative regulation of muscle growth. nih.gov |

| MuRF1 and MAFbx | Suppresses expression. nih.gov | Reduces muscle protein degradation (proteolysis). nih.gov |

| Akt-FoxO3a Pathway | Restores phosphorylation. nih.gov | Inhibits muscle atrophy signaling. nih.gov |

Research on Muscle Fatigue and Damage Mitigation

Research into the effects of α-ketoisocaproic acid (KIC) on muscle fatigue and exercise-induced damage has produced mixed results. caringsunshine.com Theoretically, KIC could enhance performance by serving as an alternative energy source, reducing the accumulation of ammonia (B1221849) which contributes to fatigue, and attenuating muscle damage. caringsunshine.comnutrientjournal.comnih.gov

Some studies have suggested that KIC, particularly when combined with other supplements like HMB (beta-hydroxy beta-methylbutyrate), may help reduce markers of muscle damage and improve recovery after intense exercise. wikipedia.orgcaringsunshine.comnih.gov However, the evidence is not consistently replicated across all studies, and research on KIC as a lone supplement has not shown significant improvements in exercise performance. nutrientjournal.comnih.govcaringsunshine.com While some investigations noted potential benefits in the recovery of muscle function in untrained individuals, others found no ergogenic effect on high-intensity exercise. nutrientjournal.com The scientific validation for using KIC to mitigate muscle fatigue and damage is currently considered limited, with a need for more rigorous research to clarify its efficacy. caringsunshine.comcaringsunshine.com

Biomarker Discovery and Diagnostic Research

Identification as a Biomarker for Specific Conditions (e.g., Mustard Airway Diseases, Uric Acid Stone)

Metabolomic studies have identified 4-methyl-2-oxovalerate and its isomers as potential biomarkers for specific diseases.

Mustard Airway Diseases (MADs): In a study aimed at identifying biomarkers for lung injuries caused by sulfur mustard exposure, 3-methyl-2-oxovaleric acid (an isomer of 4-methyl-2-oxovalerate) was identified as part of a panel of 28 metabolites that could effectively discriminate between individuals with MADs and healthy controls. mums.ac.irnih.govnih.gov This biomarker panel is associated with altered metabolic pathways, including the synthesis and degradation of ketone bodies. mums.ac.irnih.gov

Uric Acid Stone Formation: Research on the urinary environment associated with uric acid kidney stones has revealed dysregulation of several metabolites. nih.gov Specifically, the urine from the stone-affected side of patients showed an excess of α-ketoisovaleric acid and 3-methyl-2-oxovaleric acid. nih.gov The presence of these keto acids is believed to contribute to the acidification of urine, a primary factor in the formation of uric acid stones, which precipitate in acidic conditions (pH below 5.5). nih.govelsevierpure.comnih.gov The dysregulated metabolites are primarily linked to branched-chain amino acid metabolism and insulin resistance. nih.gov

| Condition | Compound Identified | Role/Significance |

|---|---|---|

| Mustard Airway Diseases (MADs) | 3-methyl-2-oxovaleric acid | Part of a 28-metabolite panel to diagnose MADs. mums.ac.irnih.govnih.gov |

| Uric Acid Stone | 3-methyl-2-oxovaleric acid and α-ketoisovaleric acid | Excess levels may contribute to urinary acidification, promoting stone formation. nih.gov |

Development of Diagnostic Assays for Related Metabolites

The accurate measurement of this compound, also known as α-ketoisocaproate (KIC), and other branched-chain α-keto acids (BCKAs) is crucial for the diagnosis and monitoring of certain metabolic disorders. medscape.comrarediseases.org Research has focused on developing sensitive and reliable analytical methods to quantify these metabolites in various biological samples.

A primary clinical application for the measurement of these metabolites is in the diagnosis of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. chop.eduwikipedia.org This condition results from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) enzyme complex, leading to the accumulation of the branched-chain amino acids leucine, isoleucine, and valine, and their corresponding α-keto acids, including 4-methyl-2-oxovalerate. medscape.comsigmaaldrich.com Early detection through newborn screening and subsequent monitoring are essential to prevent severe neurological damage. chop.edunih.gov

Several analytical techniques have been established for the determination of BCKAs in biological fluids like plasma, serum, and urine. nih.gov High-performance liquid chromatography (HPLC) is a widely used method. nih.gov One HPLC-based approach involves the derivatization of keto acids with o-phenylenediamine (B120857) (OPD) to produce fluorescent derivatives, which can then be separated and quantified. researchgate.net This method has been reported to be rapid, with a detection time of less than 12 minutes for four key keto-acids. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are other powerful techniques employed for the analysis of BCKAs. nih.gov These methods offer high sensitivity and specificity, allowing for the detection of even low concentrations of these metabolites. nih.gov For instance, a method using HPLC-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS) has been developed for the determination of α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate in serum and muscle samples. nih.gov This method demonstrated satisfactory linearity and sensitivity, with limits of quantitation (LOQ) in the micromolar and nanomolar ranges for serum and muscle samples, respectively. mdpi.com

This compound itself is often used as a standard in these analytical procedures to ensure the accuracy of the quantification of branched-chain keto acids from cell extracts and other biological samples. sigmaaldrich.comsigmaaldrich.com

The table below summarizes the performance characteristics of an HPLC-Q-TOF/MS method for the analysis of three key branched-chain keto acids.

Beyond MSUD, elevated levels of 3-methyl-2-oxovalerate (the keto acid of isoleucine) have been identified as a potential biomarker for other metabolic conditions, including impaired fasting glucose and type 2 diabetes. nih.gov Furthermore, research has suggested a possible link between elevated levels of 3-methyl-2-oxovalerate and an increased risk of gastric cancer. nih.gov These findings underscore the importance of robust and accurate diagnostic assays for this and related metabolites in broader clinical and research contexts. mdpi.comnih.gov

Ethical Considerations and Best Practices in Sodium 4 Methyl 2 Oxovalerate Research

Responsible Conduct of Research with Metabolic Intermediates.ucla.edunih.gov

The responsible conduct of research (RCR) is fundamental to scientific integrity and involves the awareness and application of established professional norms and ethical principles. ucla.edu For metabolic intermediates like sodium 4-methyl-2-oxovalerate, this entails a comprehensive approach that addresses various facets of the research process. Key ethical guidelines enhance the validity of research, protect the rights and well-being of any potential human participants, and uphold a high standard of academic and scientific integrity. upenn.edu

At its core, RCR in the context of metabolic research promotes the aims of scientific inquiry, fosters a collaborative environment, and builds public confidence in scientific progress. nih.gov This includes a commitment to honesty, objectivity, and integrity in all stages of research, from experimental design and data collection to analysis and reporting. upenn.edu Researchers are expected to meticulously examine their work, maintain detailed records, and transparently share their data and results. upenn.edu

In studies that may involve human participants, ethical principles such as the World Medical Association Declaration of Helsinki are paramount. imdnjournal.com This includes obtaining informed consent, ensuring that participation is voluntary, and protecting the confidentiality and privacy of participants. upenn.eduimdnjournal.comnih.gov For research involving vulnerable groups, extra care must be taken to ensure their participation is voluntary and ethically justified. imdnjournal.com The primary basis for recruiting participants should always be the scientific goals of the study, not factors like vulnerability or privilege. nih.gov

Furthermore, the National Institutes of Health (NIH) outlines several key areas of focus for RCR, including:

Conflict of interest (personal, professional, and financial). umiamihealth.org

Policies regarding human subjects and live vertebrate animal subjects. umiamihealth.org

Mentor and mentee responsibilities and relationships. umiamihealth.org

Collaborative research, including with industry partners. umiamihealth.org

Peer review processes. umiamihealth.org

Data acquisition, management, sharing, and ownership. umiamihealth.org

Research misconduct and policies for addressing it. umiamihealth.org

Responsible authorship and publication. umiamihealth.org

Safe Handling and Disposal Protocols in Laboratory Settings

The safe handling and disposal of this compound in a laboratory setting are governed by stringent protocols to protect laboratory workers and the environment. osha.gov The Occupational Safety and Health Administration (OSHA) provides a comprehensive framework for laboratory safety, including the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450). osha.gov

A key component of this standard is the development and implementation of a written Chemical Hygiene Plan (CHP). compliancy-group.com This plan must be tailored to the specific chemical hazards present in the laboratory and should include procedures for worker protection, medical treatment in case of exposure, and safe laboratory practices. compliancy-group.comhhs.gov The CHP also outlines criteria for the selection and use of personal protective equipment (PPE), such as gloves and eye protection, and the use of engineering controls like chemical fume hoods. compliancy-group.comusu.edu

Proper storage of chemicals is crucial to prevent accidents. This includes segregating incompatible chemicals, using appropriate and clearly labeled containers, and being mindful of shelf life. acewaste.com.aution.co.uknih.gov Containers should be in good condition, with secure closures, and stored in well-ventilated areas. danielshealth.com

When it comes to disposal, laboratories must adhere to regulations set by the Environmental Protection Agency (EPA). danielshealth.com The Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management, prohibiting the disposal of such waste in regular trash or sewer systems. danielshealth.comepa.gov Generators of hazardous waste are responsible for its proper identification, management, and treatment prior to disposal. epa.gov

Specific disposal methods for chemicals like this compound depend on its properties. Some chemicals may be suitable for drain disposal if they are soluble and meet specific pH criteria, while others may require incineration or disposal as controlled waste. tion.co.ukacs.org It is imperative to consult the Safety Data Sheet (SDS) for the compound, which provides detailed information on handling, storage, and disposal. acewaste.com.au

Emerging Research Directions and Future Perspectives

Elucidation of Novel Biological Roles and Signaling Pathways

Beyond its fundamental role as an intermediate in leucine (B10760876) breakdown, sodium 4-methyl-2-oxovalerate is being investigated for its potential involvement in a variety of cellular processes. Research is moving towards understanding its capacity to act as a signaling molecule, influencing cellular functions beyond simple metabolic flux.

Recent studies suggest that α-ketoisocaproate may play a role in regulating the immune response, although this is an area that requires more in-depth investigation. nih.govnih.gov The intricate connection between metabolism and immunity, often termed "immunometabolism," provides a framework for exploring how metabolites like KIC might influence immune cell function and inflammatory pathways.

Furthermore, there is emerging evidence that α-ketoisocaproate can influence gene expression. nih.gov This suggests that it may have roles in modulating cellular processes at the transcriptional level, potentially impacting long-term cellular adaptations. The mechanisms by which KIC might exert these effects are a key area of ongoing research and could involve epigenetic modifications or direct interactions with transcription factors. nih.gov

Advancements in High-Throughput Analytical Methodologies

The study of this compound and other metabolites has been significantly advanced by the development of high-throughput analytical methodologies. These techniques allow for the rapid and sensitive measurement of numerous metabolites in biological samples, providing a more comprehensive picture of metabolic states.

One of the key advancements is the use of robotic systems for automated sample preparation. technologynetworks.comtecan.comamericanlaboratory.comnih.govaurorabiomed.com Automation minimizes variability introduced by manual handling and increases the number of samples that can be processed, which is crucial for large-scale metabolomic studies. These robotic platforms can perform tasks such as extraction, derivatization, and purification with high precision.

In terms of analytical techniques, methods such as Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS) have been developed for the rapid quantification of branched-chain keto acids, including α-ketoisocaproate. These methods offer short analysis times, often under five minutes per sample, facilitating high-throughput screening. Additionally, novel enzymatic assays are being explored for the specific and sensitive detection of α-keto acids. nih.govmdpi.comnih.govscimatic.org

Below is an interactive data table summarizing some of the advancements in analytical methodologies for α-keto acids:

| Technology | Application | Key Advantages |

| Robotic Sample Preparation | Automated extraction and derivatization of metabolites from biological samples. | Increased throughput, improved reproducibility, reduced manual error. |

| UFLC-MS | Rapid quantification of branched-chain keto acids in various biological matrices. | High speed, high sensitivity, and specificity. |

| Enzymatic Assays | Specific detection and quantification of α-keto acids. | High specificity, potential for development into simple and rapid tests. |

Integration into Systems Biology and Omics Approaches

The wealth of data generated by high-throughput analytical methods is being integrated into systems biology and multi-omics approaches to gain a more holistic understanding of the role of this compound in complex biological systems. This involves combining data from metabolomics with other "omics" disciplines such as genomics, transcriptomics, and proteomics.

Computational modeling of metabolic pathways, including those involving branched-chain amino acids and their corresponding keto acids, allows researchers to simulate and predict how changes in the concentration of one metabolite can affect the entire network. researchgate.net This approach is crucial for understanding the dynamic nature of metabolism and for identifying key regulatory points.

The integration of metabolomics and transcriptomics data is a particularly powerful approach. nih.govfrontiersin.orgspringernature.comnih.govmdpi.com By correlating changes in the levels of metabolites like this compound with changes in gene expression, researchers can identify gene-metabolite relationships and uncover the regulatory mechanisms that govern metabolic pathways. This integrated analysis can provide insights into how cellular metabolism is rewired in different physiological and pathological states.

Comparative Research with Related Branched-Chain Alpha-Keto Acids

To better understand the specific functions of this compound, researchers are conducting comparative studies with other branched-chain α-keto acids (BCKAs), namely α-ketoisovalerate (KIV), the keto-analog of valine, and α-keto-β-methylvalerate (KMV), the keto-analog of isoleucine. nih.gov These studies aim to elucidate the unique and overlapping biological effects of each BCKA.

For instance, comparative studies have examined the effects of different BCKAs on muscle protein synthesis. Research suggests that α-ketoisocaproate, like its parent amino acid leucine, can stimulate skeletal muscle protein synthesis. nih.gov Comparative analyses with KIV and KMV are helping to determine the relative potency and mechanisms of action of each of these compounds in regulating muscle mass.

Furthermore, the differential effects of these keto acids on neuronal cells are an active area of investigation. In the context of metabolic disorders where BCKAs can accumulate to toxic levels, understanding the specific neurotoxic properties of each compound is crucial. portlandpress.comfrontiersin.org Such comparative studies are essential for developing targeted therapeutic strategies for these conditions.

The following interactive data table provides a summary of comparative findings for different branched-chain α-keto acids:

| Branched-Chain Alpha-Keto Acid | Parent Amino Acid | Key Comparative Findings |

| α-Ketoisocaproate (KIC) | Leucine | Potent stimulator of muscle protein synthesis; may have cardioprotective effects. nih.govnih.gov |

| α-Ketoisovalerate (KIV) | Valine | Effects on muscle protein synthesis are less pronounced compared to KIC. |

| α-Keto-β-methylvalerate (KMV) | Isoleucine | Also contributes to the pool of BCKAs with potential metabolic signaling roles. |

Q & A

Q. What is the biochemical role of sodium 4-methyl-2-oxovalerate in leucine catabolism, and how can its metabolic flux be experimentally tracked?

this compound is a key intermediate in the degradation pathway of leucine, where it is produced via transamination and oxidative decarboxylation. To track its metabolic flux, researchers employ stable isotope-labeled analogs (e.g., ¹³C or ²H) and techniques like LC-MS or GC-MS to quantify isotopic enrichment in biological samples. Time-course experiments in cell cultures or animal models, coupled with kinetic modeling, are critical for mapping its turnover rates .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Sample preparation should include protein precipitation (e.g., using acetonitrile) and derivatization for enhanced ionization. Validation parameters (precision, accuracy, LOD/LOQ) must adhere to guidelines from regulatory bodies like the FDA or EMA. Internal standards (e.g., deuterated analogs) are essential to correct for matrix effects .

Q. How does this compound influence branched-chain amino acid (BCAA) metabolism in metabolic disease models?

In models of obesity or diabetes, elevated levels of this compound correlate with impaired BCAA catabolism, contributing to insulin resistance. Researchers use knockout rodent models (e.g., BCAT2-deficient mice) or isotopic tracing in hepatocyte cultures to dissect its role. Key endpoints include mTOR activation status and mitochondrial dysfunction markers (e.g., ROS production, ATP levels) .

Advanced Research Questions

Q. How can contradictions in enzyme kinetic data for this compound-dependent enzymes be resolved?

Discrepancies in reported Km or kcat values (e.g., for 2-isobutylmalate synthase) often arise from assay conditions (pH, cation concentration) or substrate purity. To resolve these, standardize protocols using recombinant enzymes (e.g., PcIBMS1) and validate substrate concentrations via NMR or HPLC. Include negative controls (e.g., heat-inactivated enzymes) and replicate assays across independent labs to confirm reproducibility .

Q. What strategies optimize the use of this compound in synthesizing isotopically labeled compounds for metabolic studies?

Enzymatic synthesis using deuterated acetyl-CoA or [¹³C]-labeled precursors ensures high isotopic incorporation. Purification via ion-exchange chromatography or solid-phase extraction minimizes unlabeled contaminants. Validate labeling efficiency using mass isotopomer distribution analysis (MIDA) and confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How do pH and divalent cations affect the enzymatic activity of this compound-dependent enzymes?

Enzymes like PcIBMS1 exhibit maximal activity at pH 8.0 and require Mg²⁺ (10 mM) as a cofactor. Use buffer systems (e.g., Tris-HCl) to maintain pH stability and pre-incubate enzymes with cations to restore activity. Chelating agents (e.g., EDTA) should be avoided in assay buffers. Kinetic assays under varying pH/cation conditions reveal allosteric regulation mechanisms .

Q. What are the challenges in ensuring subsampling representativeness for this compound in heterogeneous biological samples?

Particulate samples (e.g., tissues, microbial cultures) require homogenization (mechanical or enzymatic) and randomized subsampling to avoid bias. Use nested ANOVA to quantify subsampling variance (sFE). For trace-level quantification, implement quality controls such as spike-recovery experiments and inter-laboratory validation .

Methodological Guidance

-

Experimental Design for Kinetic Studies :

-

Data Interpretation in Metabolic Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.